1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with ethyl, methyl, naphthyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, methyl, naphthyl, and trifluoromethyl substituents through various chemical reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as catalytic reactions and continuous flow synthesis.
Chemical Reactions Analysis
1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with similar compounds, such as:
1-nitro-2-(trifluoromethyl)naphthalene: This compound shares the trifluoromethyl and naphthyl groups but has different core structures and functional groups.
N-(2-ethyl-6-methylphenyl)-3-(3-fluorophenyl)propanamide: This compound has some similar substituents but differs in its overall structure and functional groups. The uniqueness of this compound lies in its specific combination of substituents and the pyrazolo[3,4-b]pyridine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-3-methyl-6-naphthalen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3/c1-3-26-19-18(12(2)25-26)16(20(21,22)23)11-17(24-19)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFGKIQKUAPQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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